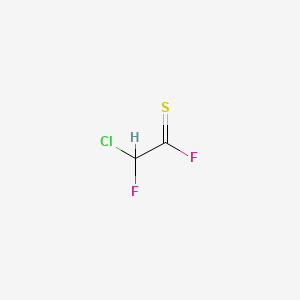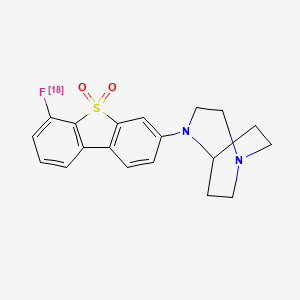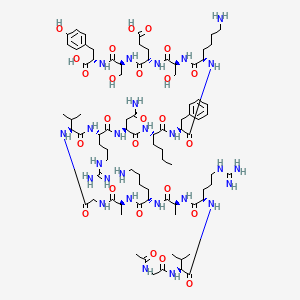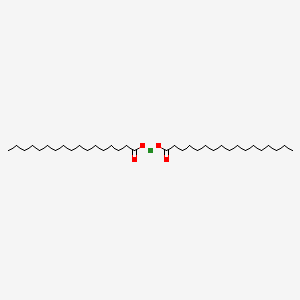
Acetyl fluoride, chlorofluorothio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl fluoride, chlorofluorothio- is a chemical compound with the molecular formula C2HClF2S and a molecular weight of 130.5441464 g/mol . It is known for its unique combination of fluorine, chlorine, and sulfur atoms, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetyl fluoride, chlorofluorothio- can be synthesized through various methods. One common approach involves the fluorination of carboxylic acids using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . These reagents facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions, often at room temperature.
Industrial Production Methods
Industrial production of acetyl fluoride, chlorofluorothio- typically involves the use of thionyl fluoride (SOF2) as a fluorinating agent . This method allows for the efficient and scalable production of acyl fluorides, including acetyl fluoride, chlorofluorothio-, with high yields and minimal byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl fluoride, chlorofluorothio- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with acetyl fluoride, chlorofluorothio- include potassium fluoride (KF), sodium fluoride (NaF), and other fluoride sources . These reactions often occur under mild conditions, such as room temperature, and can be facilitated by catalysts or specific solvents.
Major Products Formed
The major products formed from reactions involving acetyl fluoride, chlorofluorothio- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted acyl fluorides, while oxidation reactions may produce corresponding sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Acetyl fluoride, chlorofluorothio- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetyl fluoride, chlorofluorothio- involves its ability to act as a fluorinating agent. The compound can transfer fluorine atoms to other molecules, facilitating the formation of carbon-fluorine bonds. This process often involves the activation of the carbonyl group in the acyl fluoride, making it more reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl fluoride: Similar to acetyl fluoride, chlorofluorothio-, but lacks the chlorine and sulfur atoms.
Acetyl chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Sulfuryl fluoride: Another fluorinating agent used in organic synthesis, but with different reactivity and applications.
Uniqueness
Acetyl fluoride, chlorofluorothio- is unique due to its combination of fluorine, chlorine, and sulfur atoms, which contribute to its distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
814-84-6 |
|---|---|
Molekularformel |
C2HClF2S |
Molekulargewicht |
130.54 g/mol |
IUPAC-Name |
2-chloro-2-fluoroethanethioyl fluoride |
InChI |
InChI=1S/C2HClF2S/c3-1(4)2(5)6/h1H |
InChI-Schlüssel |
LUIHJYLWXVDRNC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=S)F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















